molecular formula C16H15F3N2O3 B2811369 5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide CAS No. 1396811-93-0

5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2811369
CAS No.: 1396811-93-0
M. Wt: 340.302
InChI Key: JNALBXVYGCZGHG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As part of the isoxazole carboxamide family, this class of compounds has been investigated for its potential biological activities. Structurally, it features a 5-cyclopropylisoxazole core, a motif present in compounds studied for modulating various protein targets . The compound's structure includes a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl side chain, which may influence its physicochemical properties and binding affinity. Related isoxazole carboxamide derivatives have been identified in patent literature for their potential as therapeutic agents, with some showing promise in areas such as oncology . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore in structure-activity relationship (SAR) studies to explore new chemical space. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)11-5-3-9(4-6-11)13(22)8-20-15(23)12-7-14(24-21-12)10-1-2-10/h3-7,10,13,22H,1-2,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNALBXVYGCZGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structural features suggest a variety of biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15_{15}H16_{16}F3_3N2_2O3_3
  • IUPAC Name : 5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and cellular pathways involved in cancer progression. The presence of the isoxazole ring suggests potential interactions with various receptors and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity :
    • In vitro studies have shown that 5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound demonstrated IC50_{50} values in the micromolar range, indicating potent cytotoxic effects against these cell lines .
  • Enzyme Inhibition :
    • This compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases, which are implicated in tumor growth and metastasis. Preliminary data suggest that it may act as a selective inhibitor, which could be beneficial for targeting specific cancer types .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study 1 : A study assessed the cytotoxic effects of the compound on MCF-7 and U-937 cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with flow cytometry analysis confirming increased apoptosis markers such as cleaved caspase-3 and p53 activation .
  • Study 2 : Another investigation focused on enzyme inhibition, where the compound was tested against human carbonic anhydrases (hCA IX and hCA II). The results showed promising inhibitory activity at low nanomolar concentrations, suggesting its potential as a therapeutic agent for cancers expressing these enzymes .

Data Tables

Biological Activity Cell Line/Target IC50 (µM) Mechanism
CytotoxicityMCF-70.65Induction of apoptosis
CytotoxicityU-9372.41Induction of apoptosis
Enzyme InhibitionhCA IX0.089Selective inhibition
Enzyme InhibitionhCA II0.75Selective inhibition

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
  • Molecular Formula : C₃₈H₃₆Cl₂N₆O₁₀S₂
  • Molecular Weight : 1066.68 g/mol
  • Key Features :
    • Thiophene substituent at the 5-position of the isoxazole.
    • Chloro and complex amide side chains.
  • Comparison: The target compound replaces the thiophene with a trifluoromethylphenyl group, likely improving electron-withdrawing effects and receptor affinity. The target’s simpler side chain (hydroxyethyl vs. multi-substituted amides) reduces molecular weight (~350.3 vs.
CGP 12177
  • Molecular Formula : C₁₄H₂₁N₃O
  • Molecular Weight : 247.34 g/mol
  • Key Features: Phenoxypropanolamine structure. Beta 3-AR agonist with antagonist activity at beta 1/2-AR.
  • Comparison: The target compound’s isoxazole core may offer greater metabolic stability compared to CGP 12177’s ether linkage. The trifluoromethylphenyl group could enhance selectivity for human beta 3-AR, addressing efficacy issues noted in .

Pharmacological and Functional Insights

  • Target Receptor Specificity : Beta 3-AR agonists face challenges in human trials due to low receptor density and interspecies pharmacological differences . The target compound’s cyclopropyl and trifluoromethyl groups may mitigate these issues by optimizing binding kinetics for the human receptor.
  • Selectivity : Unlike earlier agonists (e.g., CGP 12177), the target compound’s structure may reduce off-target effects on beta 1/2-AR, critical for avoiding cardiovascular side effects .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Target Receptor Therapeutic Indication
5-Cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide C₁₇H₁₆F₃N₂O₃ (estimated) ~350.3 Cyclopropyl, Trifluoromethylphenyl Beta 3-AR (hypothesized) Obesity/Diabetes (potential)
n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide C₃₈H₃₆Cl₂N₆O₁₀S₂ 1066.68 Thiophene, Chloro substituents Not specified Not specified
CGP 12177 C₁₄H₂₁N₃O 247.34 Phenoxypropanolamine Beta 3-AR Metabolic disorders

Research Findings and Implications

  • Species-Specific Efficacy : highlights that human beta 3-AR requires agonists with higher efficacy than rodent receptors. The target compound’s design may address this through optimized substituents .
  • Clinical Potential: If the compound demonstrates high selectivity and efficacy in human trials, it could overcome limitations of earlier beta 3-AR agonists, such as poor pharmacokinetics and side effects .

Q & A

Q. What are the key steps for synthesizing 5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling an isoxazole-3-carboxylic acid derivative with a hydroxyethylamine intermediate. For example:

  • Step 1: Prepare the isoxazole-3-carboxylic acid precursor (e.g., via cyclocondensation of nitrile oxides with alkynes).
  • Step 2: Activate the carboxylic acid using coupling reagents like HBTU or EDCI, as described in amide bond formation protocols .
  • Step 3: React with 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol under inert conditions.

Optimization Strategies:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalysis: Add 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency .
  • Purification: Employ automated flash chromatography (as in ) or recrystallization to isolate the product. Initial yields may be low (~18%, as seen in ), but optimizing stoichiometry (e.g., 1.3 equivalents of coupling reagent) can improve results.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR: Focus on diagnostic peaks:
    • Isoxazole protons: A singlet at δ ~6.5–7.0 ppm for H-4 and H-5 .
    • Cyclopropyl group: Multiplet signals at δ ~1.0–2.0 ppm (CH2) and δ ~0.5–1.0 ppm (CH).
    • Trifluoromethyl group: A distinct 19F NMR signal at δ ~-60 to -65 ppm.
  • HRMS: Confirm molecular ion ([M+H]+) with <5 ppm error. For example, in , HRMS matched the theoretical mass within 0.6 ppm.
  • IR Spectroscopy: Look for carboxamide C=O stretch at ~1650–1680 cm⁻¹.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclopropyl and trifluoromethyl groups in biological activity?

Methodological Answer:

  • Comparative Analogs: Synthesize derivatives with substituent variations:
    • Replace cyclopropyl with furan (as in ) or thiophene ().
    • Substitute -CF3 with -CH3 or -Cl to assess hydrophobicity/electronic effects.
  • Assay Design: Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake). For mitochondrial studies (), measure parameters like membrane potential (Rh123 fluorescence) or calcium retention capacity.
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs. Compare docking scores with experimental IC50 values .

Q. How should researchers address contradictory data in biological assays, such as variations in mitochondrial inhibition potency across studies?

Methodological Answer:

  • Standardize Assay Conditions:
    • Mitochondrial Isolation: Use identical protocols (e.g., C57BL6/J mouse liver mitochondria via differential centrifugation) .
    • Compound Solubility: Maintain DMSO concentration ≤1% to avoid solvent-induced artifacts.
    • Positive Controls: Include verapamil (Ca²⁺ uptake inhibitor) or FCCP (uncoupler) for baseline comparison.
  • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Replicate experiments ≥3 times.
  • Mechanistic Follow-Up: Use techniques like Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and resolve discrepancies in metabolic effects.

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • In Vitro ADME:
    • Metabolic Stability: Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS/MS.
    • Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration.
  • In Vivo PK (Rodents):
    • Administer IV/PO doses (e.g., 5 mg/kg) and collect serial blood samples.
    • Calculate parameters: AUC, t1/2, Cmax, and bioavailability (F%).
  • Tissue Distribution: Apply whole-body autoradiography or LC-MS/MS to assess penetration into targets (e.g., brain, liver) .

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